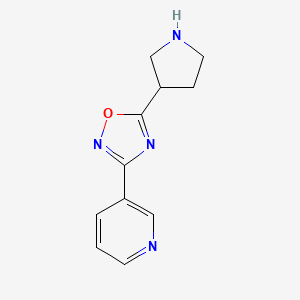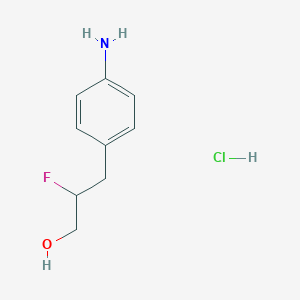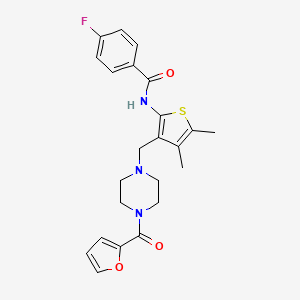
3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, commonly known as PO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. PO is a five-membered ring that consists of three different atoms, namely nitrogen, oxygen, and carbon. The compound has a wide range of applications, including anti-inflammatory, anti-cancer, anti-tuberculosis, and anti-microbial activities. In
作用机制
The mechanism of action of PO is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For instance, PO has been reported to inhibit the activity of COX-2, an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. PO has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
PO has been reported to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo. PO has also been reported to inhibit the growth of cancer cells and induce apoptosis. Additionally, PO has been shown to have anti-tuberculosis and anti-microbial activities, making it a potential candidate for the treatment of infectious diseases.
实验室实验的优点和局限性
One of the advantages of using PO in lab experiments is its diverse biological activities. PO has been shown to exhibit anti-inflammatory, anti-cancer, anti-tuberculosis, and anti-microbial activities, making it a versatile compound for various applications. Additionally, PO has been reported to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using PO is its low solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several future directions for the study of PO. One potential direction is to explore the use of PO in combination with other compounds to enhance its biological activities. Another direction is to investigate the mechanism of action of PO to gain a better understanding of its biological activities. Additionally, further studies are needed to evaluate the safety and efficacy of PO in animal models and clinical trials. Finally, the development of more efficient methods for the synthesis of PO could facilitate its use in various applications.
Conclusion:
In conclusion, 3-(Pyridin-3-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole, commonly known as PO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. PO has been shown to exhibit anti-inflammatory, anti-cancer, anti-tuberculosis, and anti-microbial activities, making it a versatile compound for various applications. The synthesis of PO has been optimized to achieve high yields and purity. Although the mechanism of action of PO is not fully understood, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. Further studies are needed to evaluate the safety and efficacy of PO in animal models and clinical trials, and to investigate its mechanism of action.
合成方法
PO can be synthesized through various methods, including the reaction of 3-pyridinyl hydrazine with ethyl acetoacetate and subsequent cyclization with hydrazine hydrate. Another method involves the reaction of 3-pyridinyl hydrazine with ethyl acetoacetate followed by the reaction of the resulting product with chloroacetyl chloride. Additionally, PO can be synthesized through the reaction of 3-pyridinyl hydrazine with 3-pyrrolidinylpropionyl chloride in the presence of triethylamine. These methods have been optimized to achieve high yields and purity of PO.
科学研究应用
PO has been extensively studied for its biological activities. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. PO has also been shown to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, PO has been reported to have anti-tuberculosis and anti-microbial activities, making it a potential candidate for the treatment of infectious diseases.
属性
IUPAC Name |
3-pyridin-3-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-8(6-12-4-1)10-14-11(16-15-10)9-3-5-13-7-9/h1-2,4,6,9,13H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJSSYVXMNJDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2902303.png)
![N-[(2Z)-3-ethyl-4-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2902304.png)



![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-fluoropyrimidine](/img/structure/B2902309.png)
![(1R,5S)-8-((2-bromophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2902311.png)

![N-([2,3'-bipyridin]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2902315.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2902316.png)

![methyl 5-{[cyano(oxolan-3-yl)methyl]carbamoyl}-2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2902318.png)

